ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-benzyl-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinecarboxylate is a chemical compound with the molecular formula C15H19N3O2S . It has an average mass of 305.395 Da and a monoisotopic mass of 305.119812 Da . This compound is also known by several other names, including Ethyl-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidincarboxylat in German and 1-(2,1,3-Benzothiadiazol-5-ylméthyl)-4-pipéridinecarboxylate d’éthyle in French .
Molecular Structure Analysis
The molecular structure of ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinecarboxylate consists of a benzothiadiazole ring attached to a piperidine ring via a methyl group . The piperidine ring is further substituted with an ethyl ester group .Physical and Chemical Properties Analysis
Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinecarboxylate has a molecular formula of C15H19N3O2S and a molecular weight of 305.4 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Properties
IUPAC Name |
ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-benzylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-2-27-21(26)22(15-17-6-4-3-5-7-17)10-12-25(13-11-22)16-18-8-9-19-20(14-18)24-28-23-19/h3-9,14H,2,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVJEKCWSIZBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC3=NSN=C3C=C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.